molecular formula C8H18N2 B1289920 3-(Pyrrolidin-1-yl)butan-1-amine CAS No. 893644-50-3

3-(Pyrrolidin-1-yl)butan-1-amine

Cat. No.: B1289920
CAS No.: 893644-50-3
M. Wt: 142.24 g/mol
InChI Key: SPZQIRUEJFYSEQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-1-yl)butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 can influence the enzyme’s activity, potentially affecting glucose homeostasis. Additionally, this compound may form complexes with other proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DPP-4 results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in glucose metabolism and insulin secretion. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, potentially reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo various metabolic transformations, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular targeting can enhance the compound’s efficacy in modulating specific cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)butan-1-amine typically involves the reaction of pyrrolidine with butan-1-amine under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a suitable electrophilic butanamine derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines .

Scientific Research Applications

3-(Pyrrolidin-1-yl)butan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(Pyrrolidin-1-yl)propan-1-amine
  • 4-(Pyrrolidin-1-yl)butan-1-amine
  • 2-(Pyrrolidin-1-yl)ethan-1-amine

Comparison: 3-(Pyrrolidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-pyrrolidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQIRUEJFYSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629672
Record name 3-(Pyrrolidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893644-50-3
Record name 3-(Pyrrolidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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